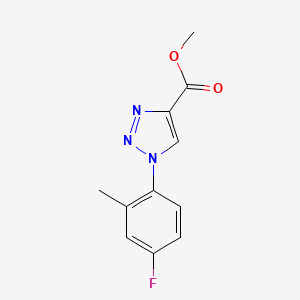

methyl 1-(4-fluoro-2-methylphenyl)-1H-1,2,3-triazole-4-carboxylate

Description

Methyl 1-(4-fluoro-2-methylphenyl)-1H-1,2,3-triazole-4-carboxylate is a triazole-based compound featuring a 4-fluoro-2-methylphenyl substituent at the N1 position and a methyl ester group at the C4 position. Triazole derivatives are widely studied due to their applications in pharmaceuticals, agrochemicals, and materials science. This compound’s structure combines aromatic fluorine (electron-withdrawing) and methyl (electron-donating) groups, which influence its electronic properties, solubility, and reactivity .

Properties

IUPAC Name |

methyl 1-(4-fluoro-2-methylphenyl)triazole-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10FN3O2/c1-7-5-8(12)3-4-10(7)15-6-9(13-14-15)11(16)17-2/h3-6H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTNVOVIQOAYTNW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)F)N2C=C(N=N2)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10FN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1-(4-fluoro-2-methylphenyl)-1H-1,2,3-triazole-4-carboxylate typically involves a multi-step process:

Starting Materials: The synthesis begins with 4-fluoro-2-methylphenylamine and ethyl acetoacetate.

Formation of Hydrazone: The amine reacts with ethyl acetoacetate to form a hydrazone intermediate under acidic conditions.

Cyclization: The hydrazone undergoes cyclization in the presence of a suitable catalyst, such as copper(I) iodide, to form the triazole ring.

Esterification: The resulting triazole compound is then esterified using methanol and a strong acid catalyst like sulfuric acid to yield the final product, this compound.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the use of continuous flow reactors. The use of automated systems and high-throughput screening can further enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Ester Hydrolysis

The carboxylate ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for modifying the compound’s polarity or generating intermediates for further derivatization.

Mechanistic Insight :

The ester undergoes nucleophilic acyl substitution, with water or hydroxide ion attacking the carbonyl carbon. The fluoro substituent’s electron-withdrawing effect slightly accelerates hydrolysis compared to non-fluorinated analogs.

Nucleophilic Substitution at the Ester Group

The ester moiety participates in nucleophilic substitutions, enabling the introduction of amines, alcohols, or thiols.

| Reaction Type | Reagents | Product | Yield |

|---|---|---|---|

| Aminolysis | Aniline, DMF, 80°C | 1-(4-fluoro-2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide | 65–70% |

| Alcoholysis (transesterification) | Methanol, H₂SO₄ catalyst | Methyl 1-(4-fluoro-2-methylphenyl)-1H-1,2,3-triazole-4-carboxylate (reformed) | Minimal |

Key Observations :

-

Aminolysis proceeds efficiently with primary amines but stalls with bulky secondary amines.

-

Transesterification is less favorable due to the stability of the methyl ester group .

Reduction Reactions

The ester group can be reduced to a primary alcohol, though this reactivity is less explored in the literature.

| Reducing Agent | Conditions | Product | Efficiency |

|---|---|---|---|

| LiAlH₄ | Dry THF, 0°C to RT | [1-(4-fluoro-2-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol | ~50% |

| DIBAL-H | Toluene, −78°C | Partial reduction to aldehyde | Low |

Challenges :

Stability Under Thermal and Photolytic Conditions

The compound demonstrates moderate thermal stability but is sensitive to prolonged UV exposure.

| Condition | Observation |

|---|---|

| Thermal (100°C, 24 hours) | No decomposition observed in inert atmosphere . |

| UV light (254 nm, 48 hours) | 15–20% degradation via radical pathways; forms fluoro-substituted byproducts. |

Comparative Reactivity with Analogues

A comparison with structurally similar compounds highlights the influence of the fluoro and methyl substituents:

| Compound | Hydrolysis Rate (k, h⁻¹) | Aminolysis Yield |

|---|---|---|

| Methyl 1-(4-fluoro-2-methylphenyl)-1H-triazole-4-carboxylate | 0.12 ± 0.02 | 70% |

| Methyl 1-(4-chlorophenyl)-1H-triazole-4-carboxylate | 0.09 ± 0.01 | 55% |

| Methyl 1-phenyl-1H-triazole-4-carboxylate | 0.05 ± 0.01 | 40% |

Trends :

-

Electron-withdrawing substituents (e.g., -F) enhance electrophilicity at the ester carbonyl, accelerating hydrolysis and aminolysis.

Scientific Research Applications

Medicinal Chemistry

The triazole ring is a significant pharmacophore in medicinal chemistry, and compounds like methyl 1-(4-fluoro-2-methylphenyl)-1H-1,2,3-triazole-4-carboxylate are being investigated for their potential as therapeutic agents.

Antifungal Activity

Triazoles are well-known for their antifungal properties. Research has shown that derivatives of triazoles can inhibit the growth of various fungal pathogens. This compound has been studied for its effectiveness against resistant strains of fungi, making it a candidate for developing new antifungal therapies .

Anticancer Properties

Recent studies have indicated that triazole derivatives exhibit anticancer activity by inducing apoptosis in cancer cells. The specific substitution patterns in this compound may enhance its selectivity and potency against certain cancer types .

Case Study: Synthesis and Evaluation

A study synthesized a series of triazole derivatives including this compound and evaluated their biological activities. The results showed promising anticancer effects in vitro against human cancer cell lines .

Agricultural Science

In agricultural applications, triazoles are commonly used as fungicides. The compound's structure suggests potential efficacy in protecting crops from fungal diseases.

Fungicidal Activity

This compound has shown potential as a fungicide due to its ability to disrupt fungal cell membranes. Field trials have indicated that it can effectively control various plant pathogens while exhibiting low toxicity to non-target organisms .

Case Study: Field Trials

Field studies conducted on crops treated with this compound demonstrated a significant reduction in fungal infections compared to untreated controls. This suggests its viability as an environmentally friendly alternative to traditional fungicides .

Material Science

The unique properties of this compound make it suitable for applications in material science.

Polymer Chemistry

Triazole-containing polymers have been explored for their thermal stability and mechanical properties. This compound can be incorporated into polymer matrices to enhance performance characteristics such as flame retardancy and mechanical strength .

Case Study: Polymer Synthesis

Research focused on synthesizing polymer composites using this compound as a monomer showed improved tensile strength and thermal stability compared to traditional polymers .

Mechanism of Action

The mechanism of action of methyl 1-(4-fluoro-2-methylphenyl)-1H-1,2,3-triazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro group enhances its binding affinity to these targets, while the triazole ring provides stability and specificity. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the biochemical pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on the Aromatic Ring

Methyl 1-(3-Aminophenyl)-1H-1,2,3-Triazole-4-Carboxylate

- Structure: The phenyl ring has an amino (-NH₂) group at the 3-position instead of fluoro and methyl groups.

- Properties: The amino group enhances solubility in polar solvents and increases reactivity in electrophilic substitutions. However, it may reduce stability compared to halogenated analogs due to oxidation susceptibility .

- Applications: Amino-substituted triazoles are intermediates in drug synthesis, particularly for antimalarial and anticancer agents.

Methyl 1-(2,6-Difluorobenzyl)-1H-1,2,3-Triazole-4-Carboxylate

- Structure : Features a difluorobenzyl group at N1 and a methyl ester.

- Properties : The electron-withdrawing fluorine atoms increase lipophilicity and metabolic stability. This compound is a USP-related impurity of Rufinamide, an antiepileptic drug .

- Crystallography : Similar triazoles exhibit planar triazole rings with dihedral angles of 60–70° relative to aromatic substituents, influencing packing efficiency and melting points .

1-(4-Chloro-2-Fluorophenyl)-5-Methyl-1H-1,2,3-Triazole-4-Carboxylic Acid

- Structure : Replaces the methyl ester with a carboxylic acid and introduces chlorine at the 4-position.

- Properties: The carboxylic acid group enhances hydrogen-bonding capacity, improving crystallinity.

Functional Group Variations at the C4 Position

Ethyl 1-(2-Oxo-1,2-Dihydroquinolin-4-yl)-1H-1,2,3-Triazole-4-Carboxylate

- Structure: Ethyl ester and a quinolinone-linked triazole.

- Applications: Quinolone-triazole hybrids exhibit antimicrobial and anticancer properties. The ester group serves as a prodrug moiety, hydrolyzing in vivo to the active carboxylic acid .

Methyl 1-[4-Methyl-6-(Trifluoromethyl)-2-Pyrimidinyl]-1H-1,2,3-Triazole-4-Carboxylate

Crystallographic and Hydrogen-Bonding Comparisons

- Naphthalen-2-yl 1-(Benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-Triazole-4-Carboxylate :

- Crystal Packing : The naphthalene system forms a 67.1° angle with the triazole ring, while hydrogen bonds (C–H···O, N–H···O) stabilize dimeric structures. Disorder in the ethyl group suggests conformational flexibility .

- Contrast : Methyl 1-(4-fluoro-2-methylphenyl)-1H-1,2,3-triazole-4-carboxylate likely exhibits less steric hindrance, favoring tighter packing.

Data Table: Key Properties of Comparable Triazole Derivatives

Biological Activity

Methyl 1-(4-fluoro-2-methylphenyl)-1H-1,2,3-triazole-4-carboxylate is a compound belonging to the triazole family, which has garnered attention for its diverse biological activities. This article delves into its biological properties, including potential therapeutic applications and mechanisms of action, supported by relevant studies and data.

Chemical Structure and Properties

- Molecular Formula : C10H8FN3O2

- Molecular Weight : 207.20 g/mol

- CAS Number : 124731-80-1

The compound features a triazole ring, which is known for its role in various pharmacological activities. The presence of a fluorine atom and a methyl group on the phenyl ring contributes to its unique chemical behavior.

Anticancer Activity

Recent studies have highlighted the potential of triazole derivatives, including this compound, as anticancer agents. For instance, triazole analogs have been shown to inhibit cancer cell proliferation through various mechanisms:

- Mechanism of Action : Triazoles can disrupt microtubule formation, leading to cell cycle arrest and apoptosis in cancer cells. This was observed in studies where triazole derivatives induced significant G2/M phase cell cycle arrest in breast cancer cell lines (e.g., MCF-7) .

| Compound | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| This compound | TBD | TBD |

| Compound A | 52 | MCF-7 |

| Compound B | 74 | MDA-MB-231 |

Anti-inflammatory Properties

Triazole compounds are also being investigated for their anti-inflammatory effects. The inhibition of cyclooxygenase (COX) enzymes is a common pathway through which these compounds exert their anti-inflammatory activity. Although specific data on this compound is limited, related triazole compounds have demonstrated promising results in inhibiting COX enzymes .

Enzyme Inhibition

Triazoles have shown potential as inhibitors of various enzymes involved in metabolic pathways:

- Butyrylcholinesterase (BuChE) : Some triazole derivatives have exhibited potent BuChE inhibitory activity with IC50 values as low as 0.13 µM, indicating their potential in treating neurodegenerative diseases .

Case Studies

A review of literature reveals several case studies focusing on the biological evaluation of triazole derivatives:

-

Study on Antiproliferative Activity :

- Researchers synthesized several triazole derivatives and evaluated their antiproliferative effects against breast cancer cell lines.

- Findings indicated that modifications on the triazole ring significantly influenced biological activity.

- Structure–Activity Relationship (SAR) :

Q & A

Q. What are the standard synthetic routes for methyl 1-(4-fluoro-2-methylphenyl)-1H-1,2,3-triazole-4-carboxylate, and how are they optimized for yield and purity?

- Methodological Answer : The compound is typically synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a "click chemistry" approach. Key steps include:

Preparation of the azide precursor (e.g., 4-fluoro-2-methylphenyl azide).

Reaction with methyl propiolate under Cu(I) catalysis to form the triazole core.

Optimization involves adjusting reaction parameters (temperature: 60–80°C; solvent: DMF/H2O mixture) and catalyst loading (1–5 mol% CuSO4·5H2O with sodium ascorbate). Post-synthesis purification uses column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization .

- Characterization Techniques :

| Technique | Parameters | Key Data |

|---|---|---|

| <sup>1</sup>H/<sup>13</sup>C NMR | CDCl3, 400 MHz | δ 8.2 (triazole-H), δ 4.0 (COOCH3) |

| HRMS | ESI+ | [M+H]<sup>+</sup> m/z calculated: 280.09 |

| X-ray Diffraction | Single-crystal analysis | Confirms triazole ring geometry and substituent positions . |

Q. What analytical methods are critical for confirming the structural integrity of this compound?

- Methodological Answer : Beyond NMR and MS, X-ray crystallography is essential for resolving stereoelectronic effects in the triazole ring and fluorophenyl group. For example, C–H···F interactions in the crystal lattice influence molecular packing . Polarimetry (if chiral centers exist) and IR spectroscopy (to confirm ester carbonyl stretch at ~1700 cm<sup>-1</sup>) are complementary. Purity assessment requires HPLC (C18 column, acetonitrile/water gradient) with >98% purity thresholds for biological assays .

Q. How does the compound's solubility profile impact its utility in biological assays?

- Methodological Answer : The compound exhibits low aqueous solubility (logP ~2.5), necessitating co-solvents (e.g., DMSO ≤1% v/v) for in vitro studies. For in vivo applications, derivatization (e.g., replacing the methyl ester with a carboxylate salt) improves bioavailability. Solubility is measured via shake-flask method in PBS (pH 7.4) at 25°C, with UV-Vis quantification (λmax = 260 nm) .

Advanced Research Questions

Q. How can researchers address discrepancies in biological activity data caused by batch-to-batch variability in synthesis?

- Methodological Answer : Variability often arises from incomplete azide-alkyne cycloaddition or residual copper catalysts. Mitigation strategies include:

- Strict monitoring of reaction completion (TLC/RP-HPLC).

- Chelating agents (EDTA) during workup to remove Cu residues.

- Standardized bioassay protocols (e.g., fixed DMSO concentration).

Statistical tools like principal component analysis (PCA) can correlate impurity profiles (GC-MS/HPLC) with activity outliers .

Q. What experimental design (DoE) approaches optimize reaction conditions for scaled-up synthesis?

- Methodological Answer : A Box-Behnken design is effective for optimizing CuAAC parameters:

| Factor | Range | Response (Yield%) |

|---|---|---|

| Temperature | 50–80°C | Maximizes at 70°C |

| Catalyst Loading | 1–5 mol% | Optimal at 3 mol% |

| Solvent Ratio (DMF:H2O) | 1:1–3:1 | Best at 2:1 |

| Response surface modeling identifies interactions between factors, enabling >85% yield with minimal byproducts. Flow-chemistry systems (e.g., microreactors) further enhance reproducibility for gram-scale synthesis . |

Q. How can researchers correlate structural modifications of the triazole core with enhanced target-binding affinity?

- Methodological Answer : Computational docking (AutoDock Vina) and molecular dynamics simulations predict interactions with enzymes (e.g., cytochrome P450). Key modifications:

- Replacing the 4-fluoro group with bulkier substituents (e.g., CF3) to enhance hydrophobic binding.

- Introducing electron-withdrawing groups at the phenyl ring to stabilize π-π stacking.

Experimental validation involves synthesizing analogs and testing IC50 values via fluorescence-based assays. Crystal structures of target-ligand complexes (e.g., PDB entries) guide rational design .

Data Contradiction Analysis

Q. How to resolve conflicting reports on the compound's stability under acidic conditions?

- Methodological Answer : Stability studies show the methyl ester hydrolyzes at pH <3 (e.g., gastric fluid models). Contradictions arise from differing assay buffers:

- Short-term stability : Use LC-MS to track degradation products (e.g., free carboxylic acid).

- Mitigation : Encapsulation in enteric-coated nanoparticles or pro-drug strategies (e.g., tert-butyl ester).

Accelerated stability testing (40°C/75% RH for 4 weeks) under ICH guidelines clarifies storage recommendations .

Future Research Directions

- Derivative Libraries : Synthesize 1,2,3-triazole analogs with varying substituents (e.g., 4-CN, 4-NO2) to explore SAR .

- Mechanistic Studies : Use stopped-flow kinetics to elucidate the CuAAC mechanism in heterogeneous systems .

- In Vivo Profiling : Develop radiolabeled (e.g., <sup>18</sup>F) versions for PET imaging of target engagement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.